molecular formula C8H15N B13566874 Spiro[3.4]octan-6-amine

Spiro[3.4]octan-6-amine

Cat. No.: B13566874
M. Wt: 125.21 g/mol
InChI Key: WQLYRCCYWHTJDX-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-6-amine is a bicyclic organic compound featuring a spirocyclic architecture where two rings (one 3-membered and one 4-membered) share a single atom. The amine group at position 6 imparts nucleophilic and hydrogen-bonding capabilities, making it valuable in medicinal chemistry and materials science. Its hydrochloride salt (C₈H₁₅N·HCl) is commercially available, with a molecular weight of 161.68 g/mol, and is used as a synthetic intermediate .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

spiro[3.4]octan-7-amine

InChI

InChI=1S/C8H15N/c9-7-2-5-8(6-7)3-1-4-8/h7H,1-6,9H2

InChI Key

WQLYRCCYWHTJDX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.4]octan-6-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a cyclohexanone derivative can lead to the formation of the spirocyclic amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octan-6-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of functionalized spirocyclic derivatives.

Scientific Research Applications

Spiro[3.4]octan-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of spiro[3.4]octan-6-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Structural Differences

  • Ring Systems: this compound has a [3.4] bicyclic core, while Spiro[2.4]heptan-6-amine () features a smaller [2.4] system, reducing molecular weight and steric bulk .
  • Substituents :

    • 7-Methyl-6-oxaspiro[3.4]octan-2-amine () includes a methyl group and oxygen atom, which may stabilize conformational isomers or alter metabolic stability .
    • 6-Benzyl-2-Oxa-6-azaspiro[3.4]octan-8-amine () incorporates a benzyl group and nitrogen, suggesting applications in neurotransmitter analog design .

Physicochemical Properties

  • Solubility : Oxygen-containing analogs (e.g., 6-oxaspiro[3.4]octan-2-amine) exhibit higher solubility in polar solvents compared to the parent this compound due to ether oxygen’s polarity .
  • Stability: The hydrochloride salt form of this compound (C₈H₁₆ClN) is preferred for storage and synthetic applications, as noted in commercial catalogs (e.g., Enamine Ltd and CymitQuimica) .

Research and Application Insights

  • Medicinal Chemistry : The benzyl- and aza-substituted analogs () are candidates for central nervous system (CNS) drugs due to their structural resemblance to bioactive amines .
  • Material Science : Compact spiro systems (e.g., Spiro[2.4]heptan-6-amine) may serve as rigid scaffolds in polymer or catalyst design .

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